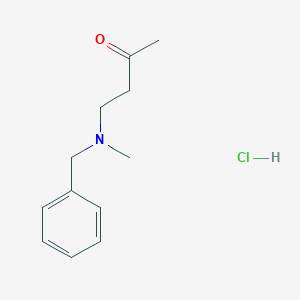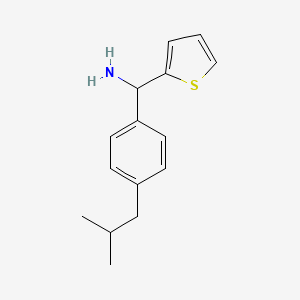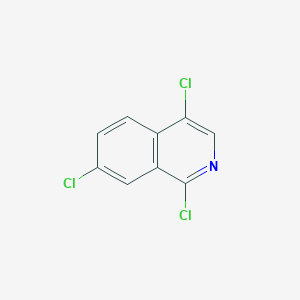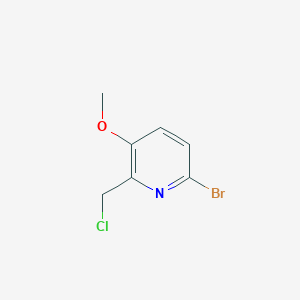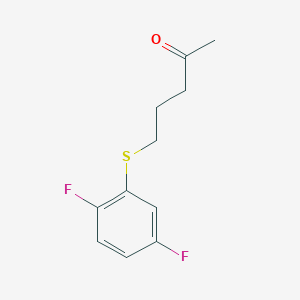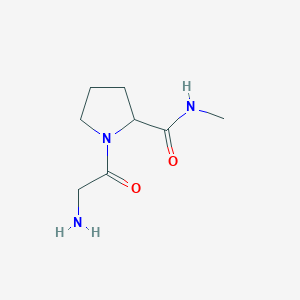
1-Glycyl-N-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide is a synthetic compound with a unique structure that includes an aminoacetyl group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine with aminoacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Aminoacetyl Chloride: Aminoacetyl chloride is prepared by reacting glycine with thionyl chloride.
Reaction with N-Methylpyrrolidine: The prepared aminoacetyl chloride is then reacted with N-methylpyrrolidine in the presence of a base such as triethylamine to yield 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Applications De Recherche Scientifique
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(2-aminoacetyl)amino}acetic acid:
N-glycylglycine: Another similar compound with a glycine dipeptide structure.
Uniqueness
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide is unique due to its combination of the aminoacetyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H15N3O2 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-10-8(13)6-3-2-4-11(6)7(12)5-9/h6H,2-5,9H2,1H3,(H,10,13) |
Clé InChI |
ANDKBZLPZXKZJN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCCN1C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


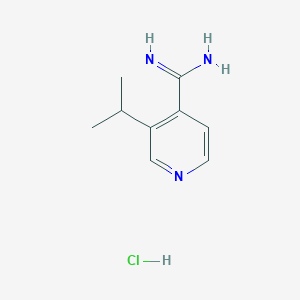
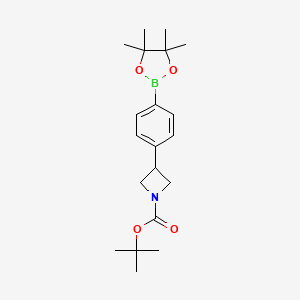
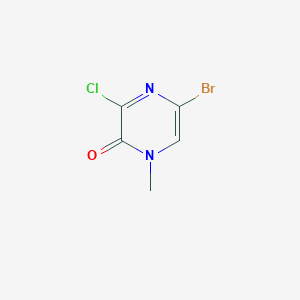
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
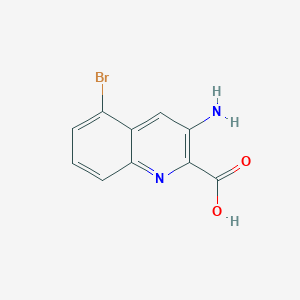
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

